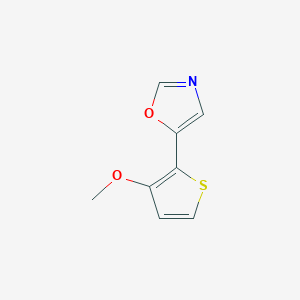![molecular formula C13H17BFNO3 B1409408 4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide CAS No. 1412905-42-0](/img/structure/B1409408.png)
4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
説明
The compound “4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide” is a chemical with the molecular formula C11H15BFNO2 . It’s a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a fluorine atom at the 4-position and a tetramethyl-dioxaborolane group at the 3-position . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 302.8±27.0 °C and a predicted density of 1.09±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of boric acid ester intermediates with benzene rings. Its molecular structures have been confirmed by FTIR, NMR spectroscopy, and mass spectrometry, with further analysis through X-ray diffraction and density functional theory (DFT). This comprehensive approach offers insights into its physicochemical properties (Huang et al., 2021).
Application in Explosive Detection
- Compounds containing this moiety have shown potential in the detection of hydrogen peroxide vapor, which is crucial for identifying peroxide-based explosives. The introduction of certain functional groups has been explored to enhance the sensitivity and response time of these detection systems (Fu et al., 2016).
Fluorescence Probes for Hydrogen Peroxide Detection
- A series of boronate ester fluorescence probes incorporating this structure have been synthesized for detecting hydrogen peroxide. These probes display varied fluorescence responses based on their structural components, demonstrating the versatility of this compound in developing sensitive detection systems (Lampard et al., 2018).
Development of Fluorescent Prochelators
- The compound has been used to create boronic ester-based fluorescent prochelators that respond to metal ions and hydrogen peroxide. These prochelators can reveal a metal chelator with a decreased fluorescence signal upon reaction, indicating potential applications in bioimaging and intracellular metal ion detection (Hyman & Franz, 2012).
Catalytic Synthesis Applications
- This compound has been employed in the catalytic synthesis of arenes, showcasing the effectiveness of Pd-catalyzed borylation reactions. This method is particularly effective for arylbromides bearing sulfonyl groups, highlighting its utility in complex organic syntheses (Takagi & Yamakawa, 2013).
Microwave-Assisted Synthesis
- Microwave-assisted synthesis involving this compound has been explored for the convenient production of heteroaryl-substituted benzimidazoles. This method demonstrates the compound's role in facilitating rapid and efficient synthesis processes (Rheault et al., 2009).
Safety and Hazards
作用機序
The “4-Fluoro” moiety indicates the presence of a fluorine atom, which can enhance the compound’s ability to penetrate cells and can improve its metabolic stability. Fluorine is often used in drug design for these reasons .
The compound also contains a benzamide group. Benzamides are a class of compounds that have been studied for their potential antipsychotic and antiemetic effects .
特性
IUPAC Name |
4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)9-7-8(11(16)17)5-6-10(9)15/h5-7H,1-4H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEAFMIZDXOHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




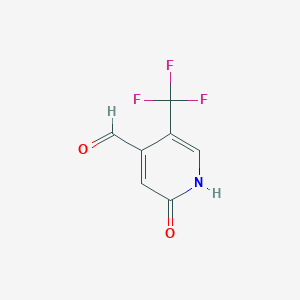
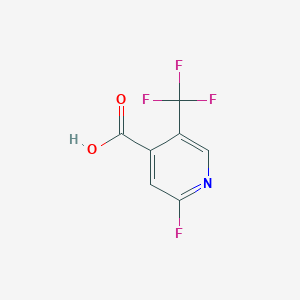
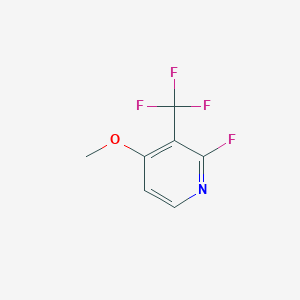

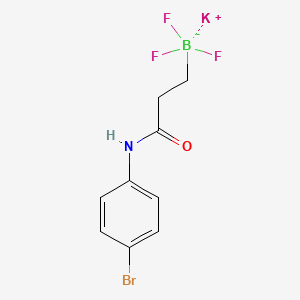
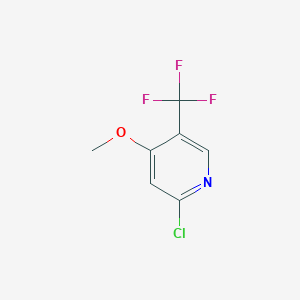
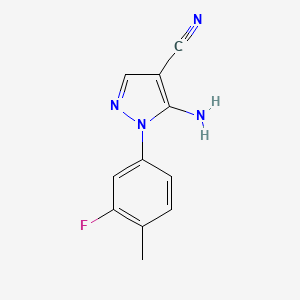
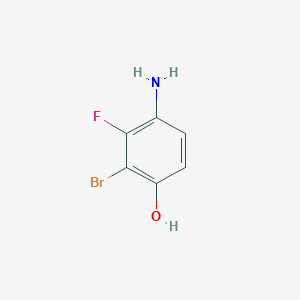
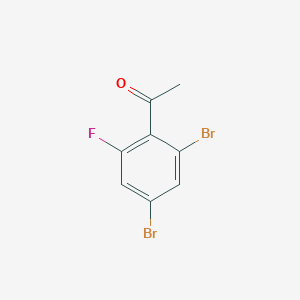
![1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride](/img/structure/B1409342.png)

